5-(3-Aminophenyl)nicotinic acid
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Overview
Description
5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Chemical Reactions Analysis
The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Scientific Research Applications
Industrial and Environmental Applications
Nicotinic acid is produced industrially mainly by oxidation processes, which have environmental impacts due to by-products like nitrous oxide. Research has focused on developing more ecological methods to produce nicotinic acid from commercially available raw materials, highlighting the need for green chemistry innovations in its production (Lisicki, Nowak, & Orlińska, 2022).
Receptor Binding and Pharmacological Effects
Nicotinic acid binds to specific receptors (such as PUMA-G and HM74) in adipose tissue, mediating its anti-lipolytic effect. This interaction is crucial for its lipid-lowering properties and has implications for treating dyslipidemia (Tunaru et al., 2003).
Agricultural Chemistry
Research into nicotinic acid derivatives has led to the discovery of compounds with herbicidal activity. For instance, certain N-(arylmethoxy)-2-chloronicotinamides show significant herbicidal activity against specific weed species, providing a basis for developing new herbicides (Yu et al., 2021).
Biochemical and Pharmaceutical Synthesis
The intensification of nicotinic acid separation using organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) offers insights into more efficient production methods for nicotinic acid, which is widely used in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).
Molecular and Structural Studies
Studies on the molecular structure and interactions of nicotinic acid with receptors provide insights into its mechanism of action. For example, nicotinic acid has been shown to activate the capsaicin receptor TRPV1, suggesting a potential mechanism for its cutaneous flushing effect (Ma et al., 2014).
Safety And Hazards
Future Directions
The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .
properties
IUPAC Name |
5-(3-aminophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCMDJNVUGQUIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611260 |
Source
|
Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)nicotinic acid | |
CAS RN |
1261995-87-2 |
Source
|
Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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